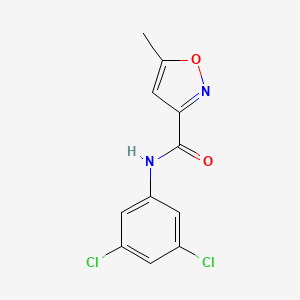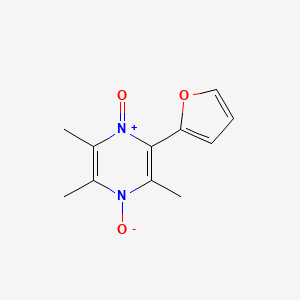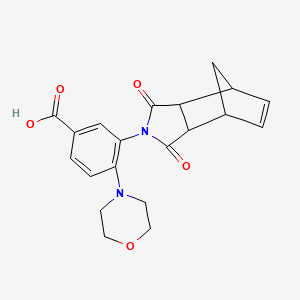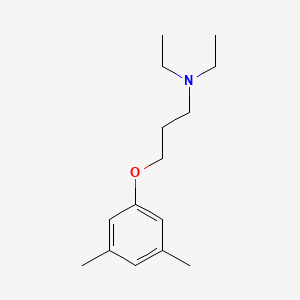
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with a methyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been reported to affect mycobacterial energetics , suggesting that this compound might also interact with enzymes or proteins involved in energy metabolism in bacteria.
Biochemical Pathways
Based on the reported effects on mycobacterial energetics , it can be inferred that the compound might interfere with the energy metabolism pathways in bacteria.
Result of Action
Similar compounds have been reported to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations, and bursting cells at lethal concentrations . This suggests that N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide might have similar effects.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves binding to specific enzyme active sites, thereby modulating their catalytic activity. For instance, N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide has been shown to inhibit certain amidases, which are enzymes responsible for hydrolyzing amide bonds . This inhibition can lead to alterations in metabolic pathways and cellular processes.
Cellular Effects
The effects of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide has been observed to affect the energetics of Mycobacterium tuberculosis by disrupting its metabolic processes . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to their active sites, thereby preventing substrate access and subsequent catalytic reactions. For instance, N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide has been shown to inhibit the activity of certain amidases, leading to a decrease in the hydrolysis of amide bonds . This inhibition can result in the accumulation of specific metabolites and alterations in metabolic flux.
Temporal Effects in Laboratory Settings
The temporal effects of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental use . Over time, N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and exert its intended biochemical effects . At higher doses, N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, the inhibition of amidases by N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide can lead to the accumulation of specific metabolites, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the localization and accumulation of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide within specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to form the desired oxazole derivative. One common method involves the use of O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agents in a dry dimethylformamide (DMF) solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group but has a different core structure, leading to distinct biological activities.
3,5-dichlorophenylhydrazine hydrochloride: Another compound with a dichlorophenyl group, used in the synthesis of other derivatives.
Uniqueness
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZYHTTXJHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B5215538.png)

![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)

![N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![(3Z)-5-(4-bromophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B5215580.png)


![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
